5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione

Catalog No.
S2828811
CAS No.
338396-61-5
M.F
C10H13N3O4
M. Wt
239.231
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione

CAS Number

338396-61-5

Product Name

5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione

IUPAC Name

5-acetyl-1-morpholin-4-ylpyrimidine-2,4-dione

Molecular Formula

C10H13N3O4

Molecular Weight

239.231

InChI

InChI=1S/C10H13N3O4/c1-7(14)8-6-13(10(16)11-9(8)15)12-2-4-17-5-3-12/h6H,2-5H2,1H3,(H,11,15,16)

InChI Key

ORSNLPRQHODUKO-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN(C(=O)NC1=O)N2CCOCC2

Solubility

not available

5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione is a chemical compound characterized by its unique structure, which includes a pyrimidinedione ring system. Its molecular formula is C10H13N3O4C_{10}H_{13}N_{3}O_{4}, and it has a molecular weight of approximately 239.231 g/mol. The compound features an acetyl group at the 5th position and a morpholino group at the 1st position of the pyrimidinedione framework. This structure is significant as it combines features that may influence its biological activity and chemical reactivity, particularly through the presence of functional groups that can participate in various

  • No information available on the mechanism of action of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione.
  • Due to the lack of research, no data exists on the safety or hazards associated with this compound.

Future Research

  • Investigating the synthesis and characterization of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione would be the first step in understanding its potential applications.
  • Evaluating its physical and chemical properties would be crucial for further research and development.
  • Studying its biological activity could reveal potential applications in medicine or other fields.
  • Acylation: The acetyl group can be involved in acylation reactions, potentially modifying the compound's reactivity.
  • Reduction and Oxidation: The carbonyl functionalities in the pyrimidinedione structure may participate in reduction or oxidation reactions, leading to the formation of different derivatives.
  • Nucleophilic Substitution: The morpholino group may also engage in nucleophilic substitution reactions due to its basic nature .

While direct studies on the biological activity of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione are scarce, related compounds within the pyrimidinedione class have shown diverse biological activities. These include:

  • Anticonvulsant Properties: Some derivatives have been investigated for their potential to treat epilepsy.
  • Antitumor Activity: Pyrimidinediones have been noted for their ability to inhibit tumor growth in various cancer models.
  • Enzyme Inhibition: Compounds similar to this one have been studied for their inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrase, suggesting potential applications in treating neurological disorders .

  • Condensation Reactions: Combining appropriate precursors like urea or thiourea with aldehydes or ketones under acidic or basic conditions.
  • Multicomponent Reactions: Utilizing multiple reactants to form complex structures in a single reaction step.

Future research could focus on optimizing these synthetic routes specifically for this compound to elucidate its properties and potential applications .

Due to its structural characteristics, 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione may find applications in various fields:

  • Pharmaceutical Development: Potential use as a lead compound for developing new drugs targeting neurological disorders or cancer.
  • Chemical Research: As a building block in organic synthesis for creating more complex heterocyclic compounds.
  • Biological Studies: Investigating its interactions with biomolecules could provide insights into its mechanism of action and therapeutic potential.

  • Molecular Docking: Computational methods to predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: Laboratory tests to evaluate the biological activity and mechanism of action against target cells or enzymes.

Further investigation into these interactions would be crucial for understanding the compound's potential therapeutic applications .

Several compounds share structural similarities with 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione. Here are some notable examples:

Compound NameMolecular FormulaKey FeaturesBiological Activity
5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedioneC12H9ClN2O3C_{12}H_{9}ClN_{2}O_{3}Contains a chlorophenyl groupAntimicrobial activity
5-acetyl-1-(2-furylmethyl)-2,4(1H,3H)-pyrimidinedioneC11H10N2O4C_{11}H_{10}N_{2}O_{4}Furylmethyl substituentPotential anticancer properties
5-acetyl-1-cyclooctyl-2,4(1H,3H)-pyrimidinedioneC14H20N2OC_{14}H_{20}N_{2}OCyclooctyl substituentInvestigated for enzyme inhibition

XLogP3

-1

Dates

Modify: 2023-08-17

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